CZ48 Exhibits 33-Fold Higher Tolerated Dose Compared to Camptothecin in Mice
In a comparative safety and pharmacokinetic study, CZ48 demonstrated a substantially higher maximum tolerated dose (MTD) than its parent compound, camptothecin (CPT). Mice were administered oral doses of CZ48 up to 1000 mg/kg without reported dose-limiting toxicity, while the MTD for CPT was established at 6.0 mg/kg [1]. This indicates a >166-fold difference in the administered dose that can be tolerated, highlighting a major advantage in the therapeutic window [2].
| Evidence Dimension | Maximum Tolerated Dose (MTD) in mice |
|---|---|
| Target Compound Data | >1000 mg/kg (highest dose tested without reaching MTD) |
| Comparator Or Baseline | Camptothecin (CPT): 6.0 mg/kg |
| Quantified Difference | >166-fold higher tolerated dose |
| Conditions | Oral administration, single dose, in vivo mouse model |
Why This Matters
This significant difference in tolerability allows for higher dosing in vivo experiments, potentially enhancing antitumor efficacy while minimizing toxicity-related confounds.
- [1] Liu, X., Wang, Y., Cao, Z., Zhan, M., Vardeman, D., & Giovanella, B. (2013). Enhanced Lactone Stability of CZ48 in Blood Correlates to its Lack of Toxicity in Mice. Journal of Pharmacy & Pharmaceutical Sciences, 16(1), 115–124. https://doi.org/10.18433/J3B604 View Source
- [2] Liu, X., Cao, Z., Mendoza, J. T., Vardeman, D., & Giovanella, B. C. (2013). Correlation between the sensitivity of tumors to treatment with CZ48 and local concentrations of the active metabolite CPT within the tumors. Biomedical Reports, 1(2), 202-206. View Source
